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Introduction

3-lodopyridine is a highly valuable and versatile heteroaryl halide building block in organic
synthesis. Its unique electronic properties and the reactivity of the carbon-iodine bond make it
an essential precursor for the synthesis of a wide array of functionalized pyridine derivatives.
The pyridine motif is a ubiquitous structural element in pharmaceuticals, agrochemicals, and
functional materials, rendering 3-iodopyridine a key starting material in drug discovery and
materials science.[1][2] The carbon-iodine bond in 3-iodopyridine is significantly more reactive
than its bromo or chloro counterparts, enabling milder reaction conditions and broader
substrate scope in various cross-coupling reactions.[2] This guide provides a comprehensive
overview of the utility of 3-iodopyridine in several pivotal C-C and C-N bond-forming reactions,
complete with quantitative data, detailed experimental protocols, and mechanistic diagrams.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-iodopyridine is crucial for its
effective use in synthesis.
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Property Value

Molecular Formula CsH4IN

Molecular Weight 205.00 g/mol [3]

CAS Number 1120-90-7[1]

Appearance Off-white to yellow crystalline solid
Melting Point 53-56 °C[4]

Boiling Point 191-195 °C

IUPAC Name 3-iodopyridine[3]

Core Applications in Cross-Coupling Reactions

3-lodopyridine is an excellent substrate for a multitude of palladium- and copper-catalyzed
cross-coupling reactions, allowing for the introduction of diverse functionalities at the 3-position
of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between 3-
iodopyridine and various organoboron compounds, typically aryl or vinyl boronic acids and
their esters.[5] This reaction is widely employed in the synthesis of biaryl and vinyl-substituted
pyridines, which are common scaffolds in many biologically active molecules.[6]
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A general procedure for the Suzuki-Miyaura coupling of 3-iodopyridine with an arylboronic

acid is as follows:

e To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 3-

iodopyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K2COs or

Cs2C0s3 (2.0-3.0 equiv.).

e Add the palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%) and any necessary ligand.

e Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

¢ Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the

starting material is consumed, as monitored by TLC or LC-MS.[8]
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e Upon completion, cool the reaction to room temperature.

 Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl
acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel to afford the desired
3-arylpyridine.[8]

4 Suzuki-Miyaura Catalytic Cycle A
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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a C(sp?)-C(sp) bond
between 3-iodopyridine and a terminal alkyne. This reaction is catalyzed by a palladium
complex and a copper(l) co-catalyst in the presence of a base.[9] It provides access to a wide
range of 3-alkynylpyridines, which are important intermediates in medicinal chemistry and
materials science.[7]
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A general procedure for the Sonogashira coupling of 3-iodopyridine with a terminal alkyne is
as follows:

o To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert
atmosphere, add 3-iodopyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl2(PPhs)z, 2-5
mol%), and copper(l) iodide (4-10 mol%).[10]

e Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.qg., triethylamine, 2-3
equiv.).[10]

 Stir the mixture at room temperature for 5-10 minutes.
o Slowly add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture via syringe.[10]

¢ Heat the reaction to the specified temperature (typically 40-80 °C) and monitor its progress
by TLC.
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Upon completion, cool the reaction mixture to room temperature.

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of
celite.

Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSOa4, and
concentrate under reduced pressure.[10]

Purify the crude product by flash column chromatography on silica gel.[10]
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Catalytic cycles of the Sonogashira coupling reaction.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of 3-iodopyridine with an alkene
to form a substituted alkene.[11] This reaction is a valuable tool for the vinylation of the pyridine
ring.

| Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | - | === | :---
| :--- | :=-- | :--- | :--- | | Styrene | Pd(OACc)2 (1), P(o-tolyl)s (2) | EtsN | Acetonitrile | 100 | 16 | 85| |
n-Butyl acrylate | Pd(OAc)2 (0.1) | K2COs | DMF | 140 | 4 | 92 | | Ethyl acrylate | Pd(OAc)z (0.1) |
K2COs | DMF | 140 | 4 | 94 | | 1-Octene | PdCIz2(PPhs)2 (2) | NaOAc | DMA | 120 |24 | 78 | |
Cyclohexene | Pd(OAc)2 (2), PPhs (4) | Ag2COs | Toluene | 110 | 18 | 65 |

A general procedure for the Heck reaction of 3-iodopyridine with an alkene is as follows:

 In a sealed tube, combine 3-iodopyridine (1.0 equiv.), the alkene (1.2-1.5 equiv.), the
palladium catalyst (e.g., Pd(OAc)z, 1-5 mol%), and a ligand if necessary (e.g., a phosphine
ligand).

e Add a base (e.g., EtsN, K2COs, or NaOAc, 1.5-2.5 equiv.) and a suitable solvent (e.g., DMF,
acetonitrile, or toluene).

o Seal the tube and heat the reaction mixture to the required temperature (typically 100-140
°C).

e Monitor the reaction by GC-MS or LC-MS.

» After completion, cool the reaction to room temperature.

» Dilute with water and extract with an organic solvent.

e Wash the organic layer with brine, dry over anhydrous Na=SO4, and concentrate.

 Purify the product by column chromatography.
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Catalytic cycle of the Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of C-N bonds, enabling the synthesis of N-arylpyridines from 3-iodopyridine and a
primary or secondary amine.[12] This reaction is of paramount importance in the

pharmaceutical industry for the synthesis of a vast number of drug candidates.[13]
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A general procedure for the Buchwald-Hartwig amination of 3-iodopyridine is as follows:

e To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pdz(dba)s or Pd(OACc)z,
1-3 mol%), the phosphine ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu or
Cs2CO0s3, 1.2-1.5 equiv.).[14]

» Seal the tube, and evacuate and backfill with an inert gas three times.

e Add 3-iodopyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous, degassed
solvent (e.g., toluene or 1,4-dioxane).[14]

¢ Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110
°C).

¢ Monitor the reaction's progress by TLC or LC-MS.

e Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and
filter through celite.[14]
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o Wash the filtrate with water and brine, dry the organic layer, and concentrate.

 Purify the product by flash chromatography.

4 Buchwald-Hartwig Amination Catalytic Cycle A
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Catalytic cycle of the Buchwald-Hartwig amination.

Ulimann Coupling

The Ullmann reaction is a copper-catalyzed coupling reaction that can be used for both C-C
(homocoupling) and C-N or C-O bond formation.[15] While traditionally requiring harsh
conditions, modern protocols with various ligands have made it a more versatile tool.
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Couplin Cu )
. Temp ) Yield
g Catalyst Ligand Base Solvent C) Time (h) (%)
0
Partner (mol%)
3-
lodopyrid 1,10-
ine Cul (10) Phenanth  Cs2COs DMF 110 24 78
(homoco roline
upling)
Picolinic
Phenol Cul (5) _ K3POa DMSO 120 18 74[9]
acid
Aniline Cul (10) L-Proline  K2COs DMSO 90 24 85
Imidazole  Cul (10) L-Proline  K2COs DMSO 110 24 92
Pyrrole Cul (10) L-Proline  K2COs DMSO 110 24 88

A general procedure for the Ullmann condensation of 3-iodopyridine with an N-heterocycle is
as follows:

» To a reaction vessel, add Cul (5-10 mol%), a ligand (e.g., L-proline, 10-20 mol%), the N-
heterocycle (1.0 equiv.), and a base (e.g., K2COs or K3sPOa4, 2.0 equiv.).

o Add 3-iodopyridine (1.2 equiv.) and a polar aprotic solvent such as DMSO or DMF.

e Heat the reaction mixture to the desired temperature (typically 90-130 °C) under an inert
atmosphere.

¢ Monitor the reaction by TLC.
o After completion, cool the reaction, dilute with water, and extract with an organic solvent.
» Wash the combined organic layers, dry, and concentrate.

 Purify the product by column chromatography.
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General scheme of the Ullmann C-N coupling reaction.

Conclusion

3-lodopyridine has firmly established itself as a cornerstone building block in modern organic
synthesis. Its high reactivity in a diverse range of powerful cross-coupling reactions, including
the Suzuki-Miyaura, Sonogashira, Heck, Buchwald-Hartwig, and Ullmann reactions, provides
synthetic chemists with a reliable and versatile tool for the construction of complex pyridine-
containing molecules. The ability to introduce a wide array of aryl, vinyl, alkynyl, and amino
functionalities under increasingly mild and efficient conditions underscores the enduring
importance of 3-iodopyridine in the fields of medicinal chemistry, agrochemical synthesis, and
materials science. The continued development of novel catalytic systems is expected to further
expand the utility of this indispensable heteroaryl halide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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